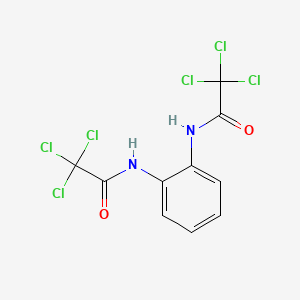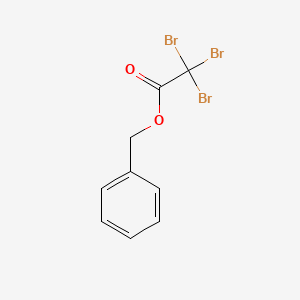
Benzyl tribromoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl tribromoacetate is an organic compound with the molecular formula C9H7Br3O2. It is a derivative of acetic acid where the hydrogen atoms of the methyl group are replaced by bromine atoms. This compound is known for its significant reactivity due to the presence of three bromine atoms, making it a valuable reagent in organic synthesis and various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Benzyl tribromoacetate can be synthesized through the bromination of benzyl acetate. The process involves the reaction of benzyl acetate with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure the selective formation of the tribromo compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of by-products .
化学反应分析
Types of Reactions: Benzyl tribromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of a wide range of derivatives.
Reduction Reactions: The compound can be reduced to benzyl acetate using reducing agents like zinc and acetic acid.
Oxidation Reactions: It can be oxidized to this compound derivatives using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Reduction: Zinc dust and acetic acid are typical reagents used for the reduction process.
Oxidation: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Major Products Formed: The major products formed from these reactions include benzyl azide, benzyl thiocyanate, and benzyl acetate .
科学研究应用
Benzyl tribromoacetate has a wide range of applications in scientific research:
作用机制
The mechanism of action of benzyl tribromoacetate involves its reactivity with nucleophiles. The presence of three bromine atoms makes it highly electrophilic, allowing it to react readily with nucleophiles to form substitution products. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .
相似化合物的比较
Benzyl bromoacetate: Similar in structure but with only one bromine atom, making it less reactive compared to benzyl tribromoacetate.
Benzyl dibromoacetate: Contains two bromine atoms and exhibits intermediate reactivity between benzyl bromoacetate and this compound.
Uniqueness: this compound is unique due to its high reactivity, which is attributed to the presence of three bromine atoms. This makes it a valuable reagent for synthesizing complex organic molecules and intermediates that are not easily accessible through other compounds .
属性
CAS 编号 |
32919-04-3 |
|---|---|
分子式 |
C9H7Br3O2 |
分子量 |
386.86 g/mol |
IUPAC 名称 |
benzyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C9H7Br3O2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI 键 |
JYMUNLHUZAPKLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)C(Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





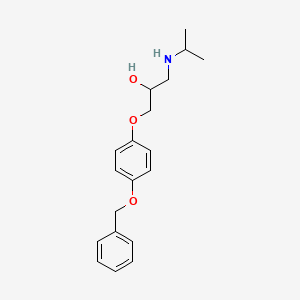
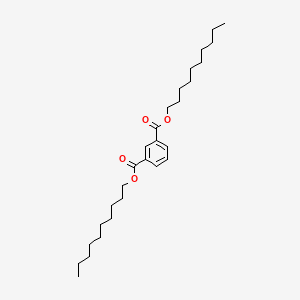



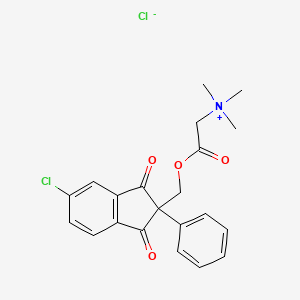
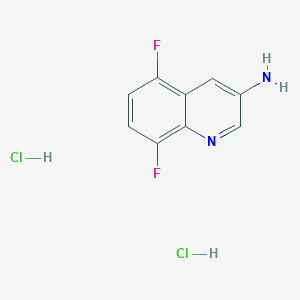


![n-[6'-(Diethylamino)-3-oxo-3h-spiro[2-benzofuran-1,9'-xanthen]-2'-yl]-n-phenylacetamide](/img/structure/B13734768.png)
